Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate
CAS No.: 188918-44-7
Cat. No.: VC0067595
Molecular Formula: C13H23NO3
Molecular Weight: 241.32662
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188918-44-7 |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.32662 |
| IUPAC Name | tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate |
| Standard InChI | InChI=1S/C13H23NO3/c1-8(15)9-7-10(13(9,5)6)14-11(16)17-12(2,3)4/h9-10H,7H2,1-6H3,(H,14,16)/t9-,10-/m1/s1 |
| SMILES | CC(=O)C1CC(C1(C)C)NC(=O)OC(C)(C)C |
Introduction
Basic Information and Chemical Identity
Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate is identified by the CAS number 188918-44-7, which serves as its unique registry identifier in chemical databases. The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring substituted with an acetyl group and two methyl groups. The compound's stereochemistry is denoted by the (1R,3S) designation, indicating specific spatial arrangements at carbon positions 1 and 3 of the cyclobutyl ring.
Key Identifiers and Nomenclature
The compound's chemical identity is established through several standardized identifiers that facilitate its recognition in chemical databases and literature:
| Identifier Type | Value |
|---|---|
| CAS Number | 188918-44-7 |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.32662 g/mol |
| IUPAC Name | tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate |
| Standard InChI | InChI=1S/C13H23NO3/c1-8(15)9-7-10(13(9,5)6)14-11(16)17-12(2,3)4/h9-10H,7H2,1-6H3,(H,14,16)/t9-,10-/m1/s1 |
| SMILES Notation | CC(=O)C1CC(C1(C)C)NC(=O)OC(C)(C)C |
These identifiers allow for unambiguous identification of the compound and facilitate information retrieval from chemical databases.
Chemical Structure and Properties
Structural Features
The structure of Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate contains several key structural elements:
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A cyclobutyl ring as the central structural framework
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Two methyl groups at the C-2 position of the cyclobutyl ring, creating a quaternary carbon
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An acetyl group (CH₃CO-) at the C-3 position with S stereochemistry
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A tert-butyloxycarbonylamino (Boc-NH-) group at the C-1 position with R stereochemistry
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A carbamate functional group (-NH-CO-O-) connecting the cyclobutyl ring to the tert-butyl group
This specific arrangement of functional groups and stereochemistry gives the compound its unique chemical properties and potential for various applications.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its structure and influences its chemical behavior and biological activity. The designation (1R,3S) indicates:
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The substituent at position C-1 (the carbamate group) has the R configuration
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The substituent at position C-3 (the acetyl group) has the S configuration
This specific stereochemical arrangement creates a defined three-dimensional structure that can influence the compound's interactions with biological targets and its behavior in chemical reactions.
Physical and Chemical Properties
Based on its structure, Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate would be expected to exhibit the following properties:
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Physical state: Likely a solid at room temperature
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Solubility: Moderate solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate; limited solubility in water
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Stability: Generally stable under normal laboratory conditions
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Reactivity: Can undergo reactions typical of carbamates, including hydrolysis under acidic or basic conditions
The carbamate group (-NH-CO-O-) serves as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially influencing the compound's interactions with biological systems and other molecules.
Synthesis and Characterization
Characterization Methods
Characterization of Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate typically employs various analytical techniques to confirm its structure, purity, and stereochemistry:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H-NMR to analyze proton environments
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¹³C-NMR to confirm carbon framework and functional groups
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2D-NMR techniques for detailed structural elucidation
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation pattern
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High-resolution MS to confirm molecular formula
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Infrared (IR) spectroscopy:
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To identify functional groups (C=O stretching, N-H stretching)
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X-ray crystallography:
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For definitive determination of three-dimensional structure and stereochemistry
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Chiral HPLC:
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To assess enantiomeric purity
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These characterization methods are essential for confirming the identity, purity, and structural integrity of the synthesized compound.
Applications in Research and Industry
Research Significance
The research significance of Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate stems from its unique structural features:
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The cyclobutyl ring provides conformational rigidity, which can be advantageous in designing molecules with specific spatial arrangements of functional groups.
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The defined stereochemistry at positions C-1 and C-3 creates a specific three-dimensional arrangement that can influence interactions with biological targets.
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The presence of multiple functional groups (carbamate, acetyl) offers sites for chemical modifications and further derivatization.
These features make the compound valuable for research in medicinal chemistry, organic synthesis, and related fields.
Structure-Activity Relationships
Comparison with Structural Analogs
Understanding the relationship between Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate and structurally related compounds can provide insights into the importance of specific structural features:
| Structural Feature | Potential Impact on Activity |
|---|---|
| Cyclobutyl Ring | Provides conformational rigidity; influences the spatial arrangement of substituents |
| (1R,3S) Stereochemistry | Determines the three-dimensional orientation of functional groups; critical for potential biological recognition |
| Dimethyl Substitution at C-2 | Creates steric bulk; affects the conformation of the cyclobutyl ring |
| Acetyl Group at C-3 | Introduces a reactive carbonyl functionality; potential site for chemical modifications |
| Carbamate Group | Provides hydrogen bonding capabilities; can undergo hydrolysis under specific conditions |
| tert-Butyl Group | Contributes steric bulk; affects stability and reactivity of the carbamate group |
These structure-activity relationships can guide the rational design of related compounds with optimized properties for specific applications.
Functional Group Contributions
The functional groups present in Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate contribute to its chemical behavior in various ways:
Understanding these contributions can guide the rational design of structural modifications to optimize the compound's properties for specific applications.
Chemical Reactions and Reactivity
Typical Reactions
Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate can participate in various chemical reactions, primarily involving its functional groups:
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Carbamate Hydrolysis:
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Under acidic conditions: removal of the tert-butyl group to form the corresponding carbamic acid, which can decarboxylate to yield the free amine
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Under basic conditions: hydrolysis to form the free amine and tert-butanol
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Acetyl Group Reactions:
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Reduction: conversion to a hydroxyl group
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Nucleophilic addition: reaction with nucleophiles at the carbonyl carbon
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Enolization: formation of an enolate under basic conditions
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Cyclobutyl Ring Modifications:
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Ring-opening reactions under specific conditions
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Functionalization of the ring at reactive positions
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These reactions can be utilized for the synthetic modification of the compound to produce derivatives with altered properties or functionalities.
Stability Considerations
The stability of Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate under various conditions is an important consideration for its handling, storage, and application:
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Thermal Stability:
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Generally stable at room temperature
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Potential degradation at elevated temperatures
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Chemical Stability:
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Sensitive to strong acids (can cleave the tert-butyl group)
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Potentially reactive with strong nucleophiles at the carbonyl groups
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Photochemical Stability:
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Limited information available, but potential sensitivity to UV light
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Storage Recommendations:
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Best stored in cool, dry conditions
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Protection from light and moisture advisable
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Understanding these stability considerations is essential for maintaining the integrity of the compound during handling and storage.
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